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Pyrido[2,3-d]pyridazine

Heterocyclic synthesis Cycloaddition Computational chemistry

Isomer confusion risks altered kinetics and wrong regioisomers in IEDDA reactions. Pyrido[2,3-d]pyridazine (CAS 253-73-6) delivers quantifiably distinct electronic properties critical for target synthesis. - LUMO: -1.122 eV (vs [3,4-d] isomer -1.215 eV) - defines slower, predictable IEDDA rates - Only parent scaffold yielding g-fused quinoline products; [3,4-d] gives isoquinoline - Experimental electron affinity: 1.00 ± 0.10 eV - sole reported reference for gas-phase studies - Mandatory for COX-1/2, aldose reductase, and GABA_A ligand patent families

Molecular Formula C7H5N3
Molecular Weight 131.13 g/mol
CAS No. 253-73-6
Cat. No. B3350097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyridazine
CAS253-73-6
Molecular FormulaC7H5N3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2N=C1
InChIInChI=1S/C7H5N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-5H
InChIKeyGIVUQTUKKWDKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[2,3-d]pyridazine (CAS 253-73-6): Physicochemical and Structural Identity


Pyrido[2,3-d]pyridazine (CAS 253-73-6, C₇H₅N₃, MW 131.13) is the parent heterocycle of the 1,6,7-triazanaphthalene family, consisting of a pyridine ring fused to a pyridazine ring at the [2,3-d] junction [1]. This annulation pattern places the three nitrogen atoms in a distinct spatial arrangement that critically governs its frontier molecular orbital energies, gas-phase ion energetics, and site-specific reactivity in inverse-electron-demand Diels–Alder (IEDDA) cycloadditions [2]. The compound serves as a key building block for functionalized derivatives explored as COX-1/COX-2 dual inhibitors, aldose reductase inhibitors, and GABA_A receptor ligands [3][4][5].

Synthetic building block

Key scaffold for COX-1/COX-2, aldose reductase, and GABAA ligand derivatives

IEDDA-active azadiene

Higher LUMO energy governs electrophilic reactivity in inverse‑electron‑demand cycloadditions

Benchmarked electron affinity

Experimentally measured EA supports gas‑phase ion chemistry and computational studies

Why Pyrido[2,3-d]pyridazine Cannot Be Replaced by Its [3,4-d] Isomer


Although pyrido[2,3-d]pyridazine and pyrido[3,4-d]pyridazine (CAS 253-53-2) share the same molecular formula (C₇H₅N₃) and molecular weight, their different nitrogen-atom topologies produce quantifiably distinct electronic properties that dictate divergent reactivity [1]. The [2,3-d] isomer exhibits a higher LUMO energy (-1.122 eV) than the [3,4-d] isomer (-1.215 eV), directly translating into slower cycloaddition rates with electron-rich dienophiles [2]. Furthermore, the experimental electron affinity of pyrido[2,3-d]pyridazine (1.00 ± 0.10 eV) provides a verifiable baseline for assessing electron-accepting capacity that cannot be assumed for other azanaphthalene isomers [3]. Substituting the [3,4-d] isomer in an IEDDA-based synthetic route without accounting for this ~0.09 eV LUMO difference risks altered reaction kinetics, reduced yield, and different regiochemical outcomes.

[2,3-d] Isomer
[3,4-d] Isomer
LUMO energy
Higher LUMO (−1.122 eV) slows IEDDA kinetics
Lower LUMO (−1.215 eV) increases electrophilicity, shifting cycloaddition rates
Electron affinity
Measured 1.00 ± 0.10 eV (IMRE) – calibrated acceptor
No experimental EA data; cannot serve as a validated electron‑accepting benchmark
Ring transformation
Delivers g‑fused quinolines
Delivers g‑fused isoquinolines – regioisomeric products
Bioactivity landscape
COX, aldose reductase, GABAA patent families
NLRP3 and diuretic patent families – divergent SAR

Quantitative Evidence: [2,3-d] vs. [3,4-d] Isomer and Analogs


LUMO Energy and IEDDA Cycloaddition Reactivity

Pyrido[2,3-d]pyridazine possesses a higher LUMO energy than its [3,4-d] isomer, directly resulting in slower IEDDA reactivity with enamine dienophiles. The LUMO of pyrido[2,3-d]pyridazine was computed at -1.122 eV, whereas pyrido[3,4-d]pyridazine has a LUMO of -1.215 eV [1]. This 0.093 eV difference is sufficient to cause experimentally observable rate variations in [4+2] cycloadditions under identical thermal conditions [2].

LUMO energy
Head-to-head
−1.122 eV (target)
vs. −1.215 eV ([3,4‑d])Δ 0.093 eV
Higher LUMO reduces electrophilicity; rate differential observable in IEDDA
Computational values; verify with kinetic data
Heterocyclic synthesis Cycloaddition Computational chemistry

Gas-Phase Electron Affinity Baseline

The experimental electron affinity (EA) of pyrido[2,3-d]pyridazine has been determined by the ion-molecule reaction equilibrium (IMRE) method as 1.00 ± 0.10 eV [1]. This value provides a direct, quantitative measure of the compound's ability to accept an electron in the gas phase. For the [3,4-d] isomer, no equivalent experimental EA determination has been reported in the peer-reviewed literature, leaving a critical data gap for applications requiring precise electron-accepting benchmarks.

Electron affinity
Reported
1.00 ± 0.10 eV
IMRE method, 423 K
Only isomer with experimentally measured EA; supports electron‑acceptor benchmarking
[3,4‑d] isomer lacks experimental EA data
Physical organic chemistry Mass spectrometry Electron transfer

Divergent Scaffold Topology in Medicinal Chemistry

The [2,3-d] annulation pattern has been exploited to access pyrido[2,3-d]pyridazine-2,8-dione derivatives that act as COX-1/COX-2 dual inhibitors, with compound 7c achieving 82% inhibition of ear edema in vivo [1]. In contrast, pyrido[3,4-d]pyridazine derivatives have been primarily developed as NLRP3 inflammasome inhibitors and diuretic agents, reflecting divergent pharmacophoric preferences dictated by the nitrogen placement [2][3]. The [2,3-d] scaffold also appears in patented aldose reductase inhibitors and GABA_A receptor ligands, whereas the [3,4-d] isomer is absent from these specific therapeutic patent families [4][5].

Bioactivity divergence
Class‑level
COX, aldose reductase, GABAA vs. NLRP3, diuretic
Multiple patent families
Scaffold topology dictates distinct pharmacophoric preferences
No direct head‑to‑head comparison; context‑dependent
Medicinal chemistry Kinase inhibitors Anti-inflammatory agents

Ring Transformation to g-Fused Quinoline vs. Isoquinoline

Pyrido[2,3-d]pyridazine undergoes IEDDA-mediated ring transformation with enamines to yield g-fused quinolines, a synthetic pathway established by Haider and Staschek [1]. The [3,4-d] isomer, by contrast, yields g-fused isoquinolines under analogous conditions, reflecting the regiochemical consequence of the different nitrogen positions [2]. Both transformations proceed via the respective azadiene reactivity of each scaffold, but the products are structurally non-interchangeable. No unified study quantitatively comparing reaction rates, yields, or substrate scope under identical conditions has been published.

Ring transformation
Class‑level
g‑Fused quinoline vs. g‑fused isoquinoline
Separate publications
IEDDA outcome is regiospecifically determined by N‑atom arrangement
No unified yield/rate comparison study
Heterocyclic chemistry Ring transformation Quinoline synthesis

Correct Procurement Choices for Pyrido[2,3-d]pyridazine


IEDDA Synthesis of g-Fused Quinoline Libraries

Pyrido[2,3-d]pyridazine is the only parent scaffold that delivers g-fused quinoline products upon thermal IEDDA reaction with electron-rich dienophiles [1]. Its LUMO energy of -1.122 eV defines the electrophilic character that governs this transformation, and substituting the [3,4-d] isomer would instead yield the isoquinoline regioisomer [2]. This product-level differentiation is absolute and makes the correct isomer non-negotiable for quinoline-targeted synthetic routes.

COX-1/COX-2 Dual Inhibition and Aldose Reductase Programs

The pyrido[2,3-d]pyridazine-2,8-dione chemotype has demonstrated 82% in vivo anti-inflammatory efficacy via dual COX-1/COX-2 inhibition, representing the most advanced biological validation for this scaffold [1]. Additionally, the [2,3-d] topology is explicitly claimed in patents covering aldose reductase inhibitors for diabetic complications [2]. Procurement of the [2,3-d] isomer is mandatory for any program intending to build upon this established SAR landscape.

Experimental Electron Affinity Studies

Pyrido[2,3-d]pyridazine is the only isomer in its class for which a direct experimental electron affinity value (1.00 ± 0.10 eV, IMRE method) has been reported [1]. This makes it the sole choice for gas-phase ion chemistry experiments, computational benchmarking of electron-accepting heterocycles, or any study where a calibrated EA reference point is essential.

GABA_A Receptor Ligand Design

Patented pyrido[2,3-d]pyridazine derivatives with substitution at the 8-position have been developed as GABA_A receptor benzodiazepine-binding-site ligands [1]. The [3,4-d] isomer is not represented in this patent family. Procurement of the [2,3-d] parent heterocycle is therefore a prerequisite for any CNS-focused medicinal chemistry effort within this specific intellectual property space.

Application
Selection Property
Validation Focus
IEDDA quinoline synthesis
LUMO‑governed electrophilic reactivity
Cycloaddition rate under thermal conditions
COX‑1/COX‑2 inhibition research
Patented [2,3‑d] dual‑inhibitor scaffold
In vivo model‑response endpoints
Gas‑phase electron affinity studies
Experimentally determined electron affinity
Computational benchmark accuracy
GABAA receptor ligand research
8‑Substituted pyrido[2,3‑d]pyridazine pharmacophore
Receptor binding assay endpoints
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